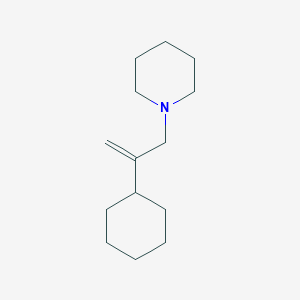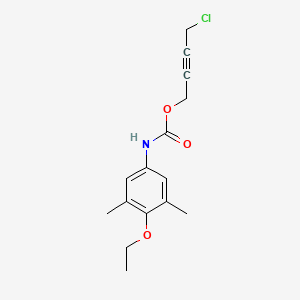
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group, which is a functional group commonly found in pesticides and pharmaceuticals. The presence of both alkyne and aromatic groups in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-chlorobut-2-yn-1-ol with 4-ethoxy-3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amines, thiols
Scientific Research Applications
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobut-2-yn-1-yl acetate
- [(4-chlorobut-2-yn-1-yl)sulfanyl]carbonitrile
Barban: 4-Chlorobut-2-yn-1-yl (3-chlorophenyl)carbamate
Uniqueness
4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to the presence of the ethoxy and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. These structural features differentiate it from similar compounds and may provide distinct advantages in specific applications.
Properties
CAS No. |
84971-25-5 |
|---|---|
Molecular Formula |
C15H18ClNO3 |
Molecular Weight |
295.76 g/mol |
IUPAC Name |
4-chlorobut-2-ynyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H18ClNO3/c1-4-19-14-11(2)9-13(10-12(14)3)17-15(18)20-8-6-5-7-16/h9-10H,4,7-8H2,1-3H3,(H,17,18) |
InChI Key |
YSZAZRLCYCVKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)OCC#CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


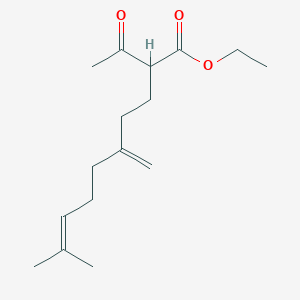
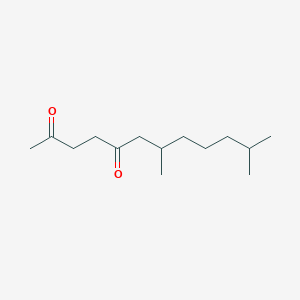
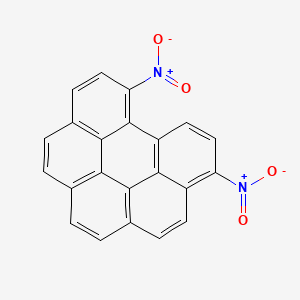
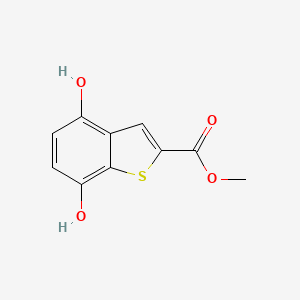
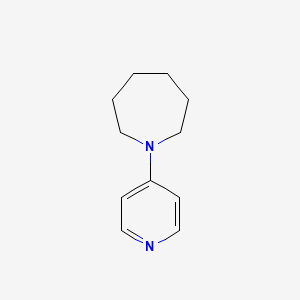
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
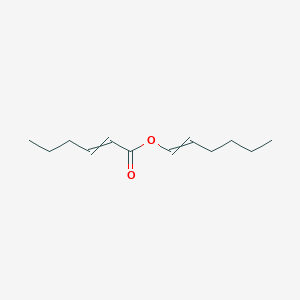
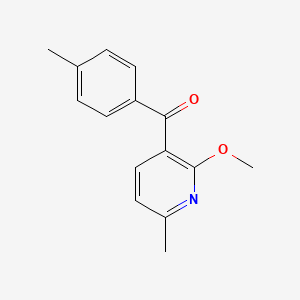

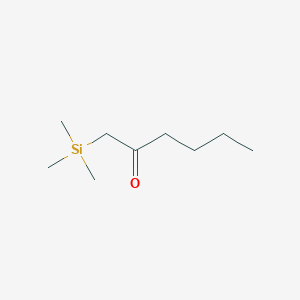

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
